(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate
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Overview
Description
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate typically involves the following steps:
Protection of the amine group: The starting material, (S)-3-amino-2-hydroxypropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Esterification: The Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formation of the tosylate salt: The final step involves reacting the methyl ester with p-toluenesulfonic acid to form the tosylate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of flow microreactors has been shown to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate undergoes various types of reactions, including:
Substitution reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Ester hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Deprotection: The major product is the free amine.
Ester hydrolysis: The major product is the carboxylic acid.
Scientific Research Applications
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate has several applications in scientific research:
Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Bioconjugation: It is employed in the modification of biomolecules for various biotechnological applications.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate
- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)butanoate
Uniqueness
The tosylate salt form of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate offers enhanced solubility and stability compared to its non-tosylate counterparts. This makes it particularly useful in certain synthetic applications where solubility and stability are critical factors.
Properties
IUPAC Name |
methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBBALAKEQEUQA-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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